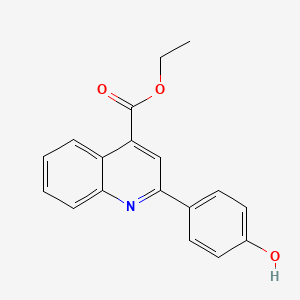
N-(4-methoxyphenyl)-3-methyl-4-nitrobenzamide
説明
N-(4-methoxyphenyl)-3-methyl-4-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MNBA is a yellow crystalline powder that is soluble in organic solvents and is used as a reagent in organic synthesis.
科学的研究の応用
Synthesis and Characterization
N-(4-methoxyphenyl)-3-methyl-4-nitrobenzamide is involved in various synthetic and characterization studies. For example, its derivatives, such as N-acetyl-N-(2-methoxyphenyl)acetamide and related compounds, have been synthesized and characterized using techniques like FTIR and NMR. These studies focus on understanding the steric effects and electronic properties influenced by different substituents on the benzene ring, which is crucial for applications in material science and molecular engineering (Al‐Sehemi et al., 2017).
Corrosion Inhibition
Research has demonstrated the potential of N-(4-methoxyphenyl)-3-methyl-4-nitrobenzamide derivatives in corrosion inhibition, particularly for mild steel in acidic conditions. The introduction of methoxy (OCH3) substituents enhances the inhibition efficiency, offering significant protection against corrosive dissolution. This is supported by both experimental and computational studies, highlighting its applicability in materials protection and industrial maintenance (Mishra et al., 2018).
Nonlinear Optical Properties
The compound and its derivatives have been investigated for their nonlinear optical properties. Such studies are vital in the field of photonics and optoelectronics, where materials with specific optical characteristics are required for applications like optical switches and limiters. These investigations often involve techniques like single beam z-scan with nanosecond laser pulses (Naseema et al., 2010).
Pharmaceutical Applications
Catalysis and Polymerization
This compound and related structures have been explored in the context of catalysis and polymerization. For instance, their role in catalyzing reactions, such as carbene insertion, indicates potential utility in synthetic chemistry and materials science for the development of novel polymers and chemical synthesis pathways (Trstenjak et al., 2013).
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-9-11(3-8-14(10)17(19)20)15(18)16-12-4-6-13(21-2)7-5-12/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAIHQAJDKTCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitro-N-(4-methoxyphenyl)benzamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)

![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)




![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)


![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)